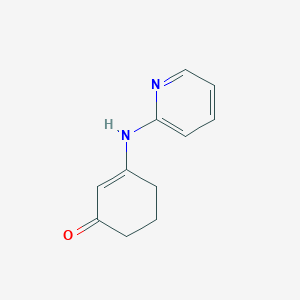

3-(Pyridin-2-ylamino)cyclohex-2-enone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Pyridin-2-ylamino)cyclohex-2-enone is a β-enaminone derivative synthesized via the reaction of 1,3-cyclohexanedione with 3-aminopyridine under basic conditions . This compound serves as a key intermediate in multicomponent cyclocondensation reactions, enabling the synthesis of biquinoline-pyridine hybrids with demonstrated antimicrobial activity . Its structure features a cyclohexenone core substituted with a pyridinylamino group, which confers unique electronic and steric properties critical for its reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-ylamino)cyclohex-2-enone typically involves the reaction of a β-ketoester or 1,3-diketone with an aromatic amine under solvent-free conditions. A cobalt catalyst is often used to facilitate the reaction. The general procedure includes stirring the reaction mixture at room temperature for about 30 minutes, followed by extraction with ethyl acetate and purification by silica gel flash chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the laboratory-scale synthesis methods can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-ylamino)cyclohex-2-enone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the cyclohexenone moiety to cyclohexanone.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of cyclohexanone derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of 3-(Pyridin-2-ylamino)cyclohex-2-enone exhibit significant anticancer properties. For instance, compounds related to this structure have been studied for their potential as inhibitors of specific kinases involved in cancer progression. A notable case study demonstrated that certain analogs showed promise in inhibiting Bub1 kinase, which plays a crucial role in cell division and cancer cell proliferation .

1.2 Neurological Disorders

The compound has been investigated for its potential use in treating neurological disorders. Studies have shown that pyridine derivatives can act as modulators of metabotropic glutamate receptors, particularly mGlu5 receptors, which are implicated in various neurological conditions such as Alzheimer’s disease and schizophrenia. The use of this compound in radiotracer studies has been highlighted, where it was utilized to visualize receptor availability in the brain using positron emission tomography (PET) .

Pharmacological Studies

2.1 Enzyme Inhibition

The compound has been explored for its inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant for the treatment of Alzheimer's disease. Research involving multicomponent reactions has yielded derivatives that demonstrated effective AChE inhibition, suggesting that this compound could be a scaffold for developing new therapeutic agents against neurodegenerative diseases .

2.2 Antimicrobial Properties

Another area of interest is the antimicrobial activity of compounds derived from this compound. Studies have reported that certain derivatives exhibit activity against Mycobacterium tuberculosis and multidrug-resistant strains, highlighting their potential use in treating infectious diseases .

Imaging Applications

3.1 Radiotracers for PET Imaging

The compound has been formulated into radiolabeled versions for use as imaging agents in PET scans. These radiotracers allow researchers to study the distribution and dynamics of neurotransmitter receptors in vivo, providing valuable insights into brain function and pathology .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Bub1 Kinase Inhibition

A study focused on synthesizing derivatives of this compound to evaluate their ability to inhibit Bub1 kinase activity in cancer cells. The results indicated a dose-dependent inhibition, with some compounds achieving IC50 values in the low micromolar range, suggesting their potential as anticancer agents.

Case Study 2: Imaging with Radiolabeled Derivatives

In a PET imaging study, animals were administered a radiolabeled version of this compound to assess its distribution across various brain regions. The results demonstrated selective binding to mGlu5 receptors, confirming its utility as a radiotracer for studying neurological disorders.

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-ylamino)cyclohex-2-enone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyridine and cyclohexenone moieties. These interactions can modulate biological pathways and result in the observed biological activities .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

3-(2,4,6-Trimethylphenylamino)but-2-enoate

- Structural Differences: Replaces the cyclohexenone ring with a butenone moiety and substitutes the pyridinyl group with a bulky 2,4,6-trimethylphenyl group .

- Key Properties: Exhibits keto-enol tautomerism, stabilizing the enol form due to intramolecular hydrogen bonding .

3-(4-Methoxyphenyl)cyclohex-2-enone

- Structural Differences: Substitutes the pyridinylamino group with a 4-methoxyphenyl moiety .

- Synthesis : Prepared via palladium-catalyzed cross-coupling reactions, contrasting with the condensation route used for the target compound .

- Reactivity: The electron-donating methoxy group enhances electrophilic aromatic substitution activity, whereas the pyridinylamino group in 3-(Pyridin-2-ylamino)cyclohex-2-enone may direct reactions via coordination with metal catalysts .

Cyclohex-2-enone Derivatives from Ailanthus altissima

- Examples: (R,E)-3,3,5-trimethyl-4-(3-oxobut-1-enyl)cyclohex-2-enone . (S,E)-4-hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-enyl)cyclohex-2-enone .

- Key Differences: Natural derivatives often feature hydroxyl or alkyl substituents instead of aromatic amino groups.

- Bioactivity : Demonstrated antitumor activity, contrasting with the synthetic antimicrobial focus of the target compound .

Spectroscopic and Reductive Behavior

Reduction of Cyclohex-2-enone Derivatives

- Target Compound: No direct data on reduction; however, analogous α,β-unsaturated ketones (e.g., cyclohex-2-enone) yield mixtures of unsaturated alcohols (e.g., cyclohex-2-enol) and saturated alcohols (e.g., cyclohexanol) under EDAB reduction .

Spectroscopic Signatures

- This compound: Distinct NMR signals for the pyridinyl protons (δ 7.1–8.5 ppm) and enaminone carbonyl (δ 190–200 ppm) .

- 3-(4-Methoxyphenyl)cyclohex-2-enone: Methoxy protons resonate at δ 3.8 ppm, with aromatic protons at δ 6.7–7.3 ppm .

Biological Activity

3-(Pyridin-2-ylamino)cyclohex-2-enone is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H14N2O |

| Molecular Weight | 202.25 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

| IUPAC Name | This compound |

Antimicrobial Properties

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar structures can inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have reported the anticancer potential of pyridine derivatives. For example, compounds structurally related to this compound have shown efficacy in inhibiting tumor cell proliferation in vitro. A notable study demonstrated that a similar compound reduced cell viability in human breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspases .

Case Study: Synthesis and Evaluation

A recent study synthesized various derivatives of this compound and evaluated their biological activities. The synthesized compounds were tested for their antimicrobial and anticancer properties using standard assays.

- Synthesis : The compound was synthesized via a one-pot reaction involving pyridine derivatives and cyclohexenones under optimized conditions.

-

Biological Testing : The synthesized compounds were subjected to:

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) values were determined against various bacterial strains.

- Cytotoxicity Assays : MTT assays were performed on cancer cell lines to assess cell viability.

The results indicated that certain derivatives exhibited MIC values as low as 5 µg/mL against E. coli, demonstrating potent antibacterial activity .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Interaction : It can bind to cellular receptors, influencing signaling pathways associated with cell growth and apoptosis.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 4-(Pyridin-3-ylamino)cyclohexanone | Low | Moderate |

| Pyridine-based antibiotics | High | Low |

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

3-(pyridin-2-ylamino)cyclohex-2-en-1-one |

InChI |

InChI=1S/C11H12N2O/c14-10-5-3-4-9(8-10)13-11-6-1-2-7-12-11/h1-2,6-8H,3-5H2,(H,12,13) |

InChI Key |

XZSGWPQKENXRQO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CC(=O)C1)NC2=CC=CC=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.